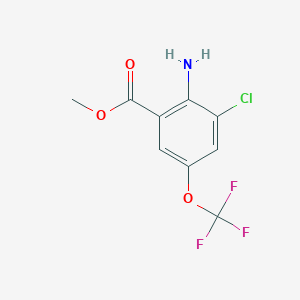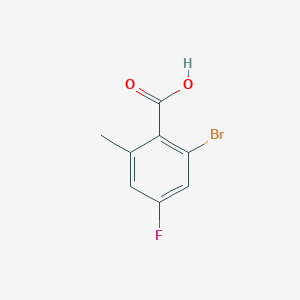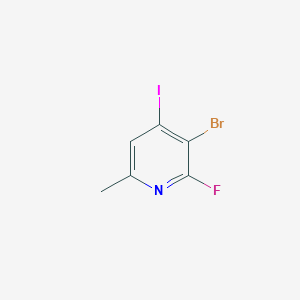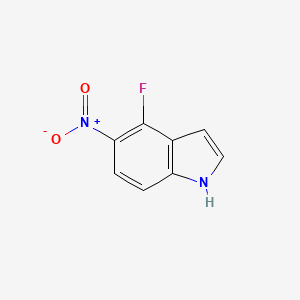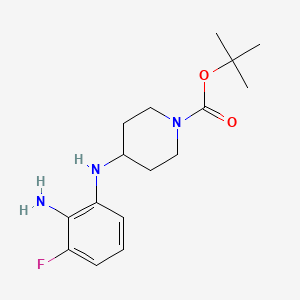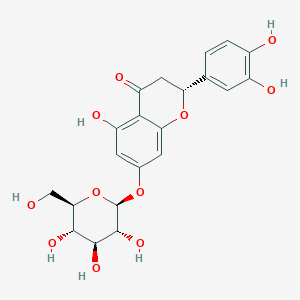
(2R)-Eriodictyol-7-O-beta-D-glucopyranoside
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the conditions under which the reaction occurs, and the yield of the final product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include studying its reactivity, what products are formed during the reaction, and under what conditions the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and reactivity. These properties can often be predicted based on the compound’s structure .Applications De Recherche Scientifique
Inhibitory Activities for Aldose Reductase : Matsuda et al. (2002) isolated two new flavanone glycosides, including (2R)-eriodictyol 7-O-beta-D-glucopyranosiduronic acids, from the flowers of Chrysanthemum indicum L. These compounds showed inhibitory activity for rat lens aldose reductase (Matsuda, Morikawa, Toguchida, Harima, & Yoshikawa, 2002).
Separation and Characterization : Pan et al. (2008) successfully separated a pair of flavanone glucoside diastereomers, including (2R)-eriodictyol-7-O-beta-d-glucopyranoside, using high-performance liquid chromatography and capillary electrophoresis (Pan, Zhang, Yan, Tai, Xiao, Zou, Zhou, & Wu, 2008).
Antiviral Activities : Zhong et al. (2016) identified a new flavonoid glycoside, eriodictyol 7-O-(6″-caffeoyl)-β-D-glucopyranoside, along with other compounds from Elsholtzia bodinieri, exhibiting potent anti-HCV activities (Zhong, Feng, Li, Xia, & Li, 2016).
Antioxidant Properties : Yao et al. (2006) isolated new flavanone glucosides, including (2R)-eriodictyol 7,4'-di-O-beta-D-glucopyranoside, from Viscum coloratum, showing potent antioxidative activities (Yao, Liao, Wu, Lei, Liu, Chen, Chen, & Zhou, 2006).
Activation of Nrf2 Signaling Pathway : Hu et al. (2012) identified eriodictyol-7-O-glucoside as a novel activator of the Nrf2 signaling pathway, which could confer protection against cisplatin-induced toxicity (Hu, Zhang, Wang, Lou, & Ren, 2012).
These studies suggest that (2R)-Eriodictyol-7-O-beta-D-glucopyranoside has significant potential in medicinal research, especially in areas related to its antioxidant, antiviral, and aldose reductase inhibitory activities.
Scientific Research Applications of (2R)-Eriodictyol-7-O-beta-D-glucopyranoside
Inhibitory Activities
(2R)-Eriodictyol-7-O-beta-D-glucopyranoside, along with its isomer (2S)-eriodictyol 7-O-beta-D-glucopyranosiduronic acid, was found to show inhibitory activity for rat lens aldose reductase. This suggests potential applications in managing complications related to diabetes, such as cataracts (Matsuda, Morikawa, Toguchida, Harima, & Yoshikawa, 2002).
Separation and Analysis
A study demonstrated the successful separation of (2R)-Eriodictyol-7-O-beta-D-glucopyranoside from Balanophora involucrata Hook. f. using high-performance liquid chromatography, highlighting its significance in analytical chemistry and pharmacognosy (Jian-yu Pan, Zhang, Yan, Tai, Xiao, Zou, Zhou, & Wu, 2008).
Antioxidative Activities
Studies have identified (2R)-Eriodictyol-7-O-beta-D-glucopyranoside as a compound with antioxidative properties. Its structure and antioxidative activity were evaluated, revealing its potential in combating oxidative stress (Yao, Liao, Wu, Lei, Liu, Chen, Chen, & Zhou, 2006).
Bioavailability and Metabolic Pathways
A sensitive LC-MS/MS method was developed for the determination of eriodictyol-8-C-β-d-glucopyranoside (a related compound) in rat plasma, providing insights into its bioavailability and metabolism. This research contributes to understanding the pharmacokinetics of similar flavonoid glycosides (Qiu, Fu, Zhang, Gong, & Wang, 2015).
Activation of Protective Cellular Pathways
Eriodictyol-7-O-glucoside was identified as a potent activator of the Nrf2 signaling pathway, offering protection against oxidative stress and cytotoxicity. This finding points to its potential use in mitigating the effects of environmental stressors on cells (Hu, Zhang, Wang, Lou, & Ren, 2012).
Antiprotozoal Properties
A study on Saracha punctata revealed the isolation of 7-O-beta-D-glucopyranosyl-eriodictyol, exhibiting significant antiplasmodial activity. This suggests its potential application in antiprotozoal therapies (Moretti, Sauvain, Lavaud, Massiot, Bravo, & Muñoz, 1998).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2R)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-5,14,16,18-25,27-29H,6-7H2/t14-,16-,18-,19+,20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFHNDRXYHOLSH-RSXXEETQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



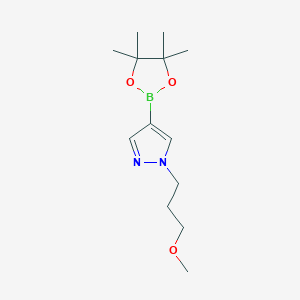
![Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B3026510.png)

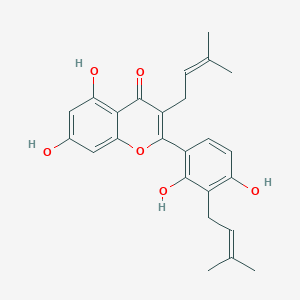

![(2R,3R)-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butane-1,4-diol](/img/structure/B3026517.png)
